

Application of 2-Amino-5-bromo-4-methylthiazole in Antibacterial Research

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Compound of Interest

Compound Name: 2-Amino-5-bromo-4-methylthiazole
hydrochloride

Cat. No.: B159858

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylthiazole is a heterocyclic compound belonging to the 2-aminothiazole class of molecules. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds, including those with antimicrobial properties.[1][2] The 2-aminothiazole scaffold is a privileged structure, forming the core of numerous approved drugs with diverse therapeutic applications.[3] The introduction of a bromine atom at the 5-position and a methyl group at the 4-position of the thiazole ring can modulate the physicochemical properties and biological activity of the parent molecule, potentially leading to enhanced potency or a novel mechanism of action against bacterial pathogens.[3] This document provides an overview of the potential antibacterial applications of 2-Amino-5-bromo-4-methylthiazole, along with detailed protocols for its investigation.

Antibacterial Activity (Hypothetical Data)

While extensive experimental data for 2-Amino-5-bromo-4-methylthiazole is not yet available in the public domain, based on the known antibacterial activity of structurally related 2-aminothiazole derivatives, a hypothetical profile of its antibacterial efficacy is presented below. This data is intended to serve as a guide for designing and interpreting future experiments.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of 2-Amino-5-bromo-4-methylthiazole against various bacterial strains.

Bacterial Strain	Gram Stain	MIC (µg/mL)
Staphylococcus aureus (ATCC 25923)	Gram-positive	16
Methicillin-resistant Staphylococcus aureus (MRSA)	Gram-positive	32
Bacillus subtilis (ATCC 6633)	Gram-positive	8
Escherichia coli (ATCC 25922)	Gram-negative	64
Pseudomonas aeruginosa (ATCC 27853)	Gram-negative	128
Klebsiella pneumoniae (ATCC 700603)	Gram-negative	64

Table 2: Hypothetical Zone of Inhibition for 2-Amino-5-bromo-4-methylthiazole using Agar Well Diffusion Assay.

Bacterial Strain	Gram Stain	Zone of Inhibition (mm) at 100 µg/well
Staphylococcus aureus (ATCC 25923)	Gram-positive	18
Bacillus subtilis (ATCC 6633)	Gram-positive	22
Escherichia coli (ATCC 25922)	Gram-negative	12
Pseudomonas aeruginosa (ATCC 27853)	Gram-negative	9

Experimental Protocols

Detailed methodologies for key experiments to evaluate the antibacterial potential of 2-Amino-5-bromo-4-methylthiazole are provided below.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the guidelines of the Clinical and Laboratory Standards Institute (CLSI) and is a standard method for determining the MIC of an antimicrobial agent.^[4]

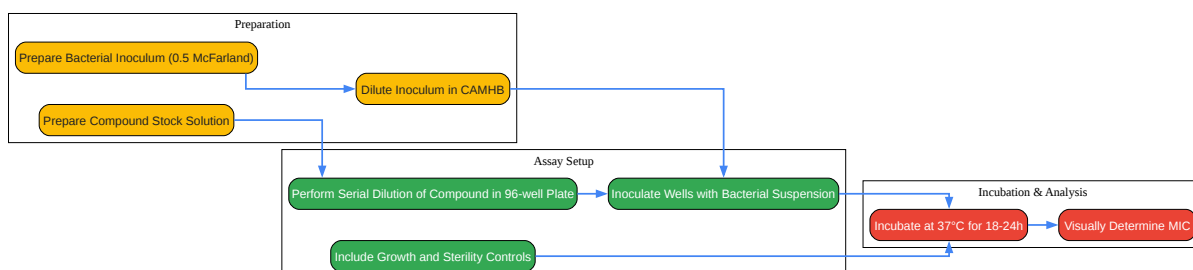
Materials:

- 2-Amino-5-bromo-4-methylthiazole
- Bacterial strains (e.g., *S. aureus*, *E. coli*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Dimethyl sulfoxide (DMSO)
- Sterile 96-well microtiter plates
- 0.5 McFarland turbidity standard
- Spectrophotometer
- Incubator (37°C)

Procedure:

- **Compound Preparation:** Prepare a stock solution of 2-Amino-5-bromo-4-methylthiazole in DMSO (e.g., 10 mg/mL).
- **Bacterial Inoculum Preparation:**
 - From a fresh agar plate (18-24 hours growth), pick several colonies of the test bacterium and suspend them in sterile saline.

- Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
- Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in the test wells.
- Serial Dilution:
 - Add 100 μ L of CAMHB to all wells of a 96-well plate.
 - Add a specific volume of the stock solution of the test compound to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 μ L from one well to the next.
- Inoculation: Inoculate each well (except for the sterility control) with 10 μ L of the prepared bacterial suspension.
- Controls:
 - Growth Control: A well containing CAMHB and the bacterial inoculum, but no test compound.
 - Sterility Control: A well containing only CAMHB to check for contamination.
 - Positive Control: A standard antibiotic (e.g., ciprofloxacin, ampicillin) should be tested in parallel.
- Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.



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Workflow for MIC determination by broth microdilution.

Protocol 2: Agar Well Diffusion Assay

This method is used to qualitatively assess the antibacterial activity of a compound.

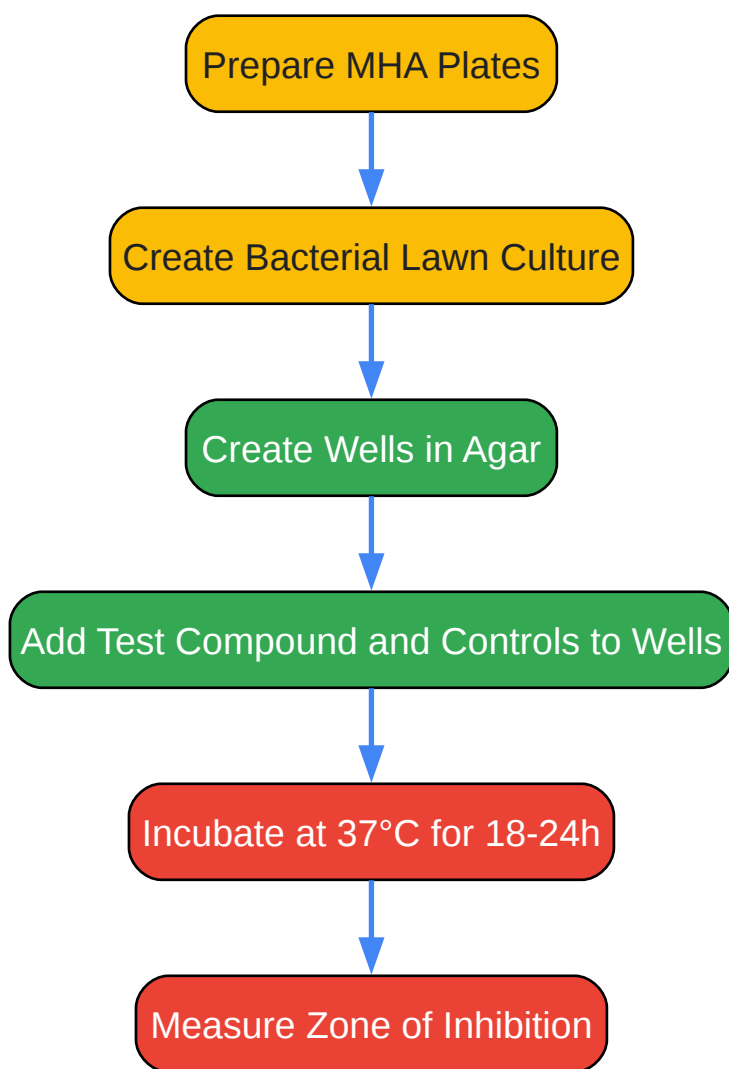
Materials:

- 2-Amino-5-bromo-4-methylthiazole
- Bacterial strains
- Mueller-Hinton Agar (MHA)
- Sterile Petri dishes
- Sterile cork borer (6-8 mm diameter)

- Sterile cotton swabs

Procedure:

- Plate Preparation: Pour molten MHA into sterile Petri dishes and allow it to solidify.
- Bacterial Lawn Culture:
 - Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.
 - Dip a sterile cotton swab into the inoculum and spread it evenly over the entire surface of the MHA plate to create a lawn culture.
- Well Creation: Use a sterile cork borer to create wells of uniform diameter in the agar.
- Compound Application: Add a defined volume (e.g., 100 μ L) of a known concentration of the 2-Amino-5-bromo-4-methylthiazole solution (dissolved in a suitable solvent like DMSO) into each well.
- Controls:
 - Negative Control: A well containing only the solvent (DMSO).
 - Positive Control: A well containing a standard antibiotic solution.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

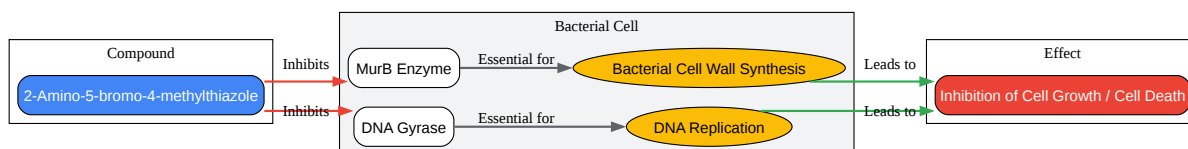


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Workflow for the agar well diffusion assay.

Potential Mechanism of Action

The antibacterial mechanism of action for 2-aminothiazole derivatives is not fully elucidated but is an active area of research. Some studies on related compounds suggest that they may act by inhibiting essential bacterial enzymes.[5] For instance, molecular docking studies have pointed to MurB, an enzyme involved in the biosynthesis of the bacterial cell wall, as a potential target for 2-aminothiazole derivatives.[5] Inhibition of DNA gyrase is another proposed mechanism for some thiazole-based antibacterial agents.[6] Further investigation is required to determine the specific molecular targets of 2-Amino-5-bromo-4-methylthiazole.



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Hypothesized antibacterial mechanism of action.

Conclusion

2-Amino-5-bromo-4-methylthiazole represents a promising scaffold for the development of new antibacterial agents. The provided protocols offer a framework for the systematic evaluation of its antibacterial activity. Further studies, including comprehensive in vitro and in vivo testing, as well as mechanistic investigations, are warranted to fully explore its therapeutic potential. The versatility of the 2-aminothiazole core also allows for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

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